molecular formula C7H3Cl2F3 B1446333 3,5-Dichloro-4-fluorobenzodifluoride CAS No. 1807053-11-7

3,5-Dichloro-4-fluorobenzodifluoride

Cat. No.: B1446333
CAS No.: 1807053-11-7
M. Wt: 215 g/mol
InChI Key: IGPPNPANCYORBI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3,5-Dichloro-4-fluorobenzotrifluoride (CAS: Not explicitly provided; synonyms include 1,3-Dichloro-2-fluoro-5-(trifluoromethyl)benzene) is a halogenated aromatic compound with the molecular formula C₇H₃Cl₂F₄. Its structure features two chlorine atoms at the 3 and 5 positions, a fluorine atom at the 4 position, and a trifluoromethyl (-CF₃) group at the 1 position on the benzene ring . This substitution pattern confers strong electron-withdrawing effects, making the compound highly electrophilic and useful in cross-coupling reactions and agrochemical synthesis.

It is utilized in pharmaceuticals, agrochemicals, and materials science due to its stability and reactivity .

Properties

IUPAC Name

1,3-dichloro-5-(difluoromethyl)-2-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPPNPANCYORBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 3,5-Dichloro-4-fluorobenzotrifluoride with structurally related halogenated aromatics:

Compound Name Molecular Formula Substituents Key Applications References
3,5-Dichloro-4-fluorobenzotrifluoride C₇H₃Cl₂F₄ 3,5-Cl; 4-F; 1-CF₃ Agrochemicals, pharmaceuticals
4-Amino-3,5-dichlorobenzotrifluoride C₇H₅Cl₂F₃N 3,5-Cl; 4-NH₂; 1-CF₃ Drug intermediates
3,5-Dichloro-2,2,2-Trifluoroacetophenone C₈H₃Cl₂F₃O 3,5-Cl; acetyl (-COCF₃) Organic synthesis, catalysis
3,5-Difluoro-4-methyl-benzoyl chloride C₈H₅ClF₂O 3,5-F; 4-CH₃; benzoyl chloride (-COCl) Polymer precursors, reagents
3,5-Dichloro-4-(trifluoromethyl)aniline C₇H₄Cl₂F₃N 3,5-Cl; 4-CF₃; 1-NH₂ Dyes, pharmaceutical intermediates

Key Observations :

  • Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) group enhances electrophilicity, but substitution with -NH₂ (as in 4-amino-3,5-dichlorobenzotrifluoride) introduces nucleophilic character, expanding utility in amine coupling reactions .
  • Reactivity : Acyl chlorides (e.g., 3,5-Difluoro-4-methyl-benzoyl chloride) exhibit higher reactivity in esterification and amidation compared to trifluoromethyl-substituted analogs .
  • Applications : Compounds with hydroxyl or carbonyl groups (e.g., 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid, CAS: 189283-53-2) are preferred in chelating agents or metal-organic frameworks due to their hydrogen-bonding capacity .

Physicochemical Properties

Property 3,5-Dichloro-4-fluorobenzotrifluoride 3,5-Difluoroaniline 3,5-Dichloro-2-hydroxypyridine
Molecular Weight (g/mol) ~245 129 180
Boiling Point Not reported 172°C Decomposes at 220°C
Solubility Low in water; soluble in organic solvents Moderate in polar solvents High in DMSO, methanol
Hazard Profile Irritant (requires PPE) Toxic (acute exposure) Corrosive (skin/eye contact)
  • Stability : Fluorine atoms enhance thermal stability, whereas hydroxyl groups (e.g., in 3,5-dichloro-2-hydroxypyridine) increase susceptibility to oxidation .

Research Findings and Industrial Relevance

  • Pharmaceuticals : 3,5-Dichloro-4-fluorobenzotrifluoride derivatives are intermediates in kinase inhibitors and antifungal agents, leveraging their halogenated aromatic core for target binding .
  • Agrochemicals : The -CF₃ group in analogs like 3,5-Dichloro-4-(trifluoromethyl)aniline improves pesticidal activity by enhancing lipid solubility and metabolic resistance .
  • Materials Science : Fluorinated benzoyl chlorides (e.g., 3,5-Difluoro-4-methyl-benzoyl chloride) are critical in synthesizing high-performance polymers with low dielectric constants .

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